molecular formula C28H42O B089415 Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether CAS No. 101-58-6

Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether

Cat. No.: B089415
CAS No.: 101-58-6
M. Wt: 394.6 g/mol
InChI Key: AJDONJVWDSZZQF-UHFFFAOYSA-N
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Description

Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether (CAS 101-58-6) is a bis-aryl ether compound with the molecular formula C₂₈H₄₂O and a molecular weight of 394.63 g/mol . Its structure consists of two 4-(1,1,3,3-tetramethylbutyl)phenyl groups linked by an ether bond (Figure 1). The bulky tert-octyl (1,1,3,3-tetramethylbutyl) substituents impart high lipophilicity and thermal stability, making it distinct from simpler aryl ethers. This compound is primarily used in industrial applications, such as polymer stabilization or as an intermediate in organic synthesis, though specific uses are less documented compared to its ethoxylated analogs .

Properties

IUPAC Name

1-(2,4,4-trimethylpentan-2-yl)-4-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]benzene
Source PubChem
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InChI

InChI=1S/C28H42O/c1-25(2,3)19-27(7,8)21-11-15-23(16-12-21)29-24-17-13-22(14-18-24)28(9,10)20-26(4,5)6/h11-18H,19-20H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDONJVWDSZZQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C)(C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C28H42O
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80905882
Record name 1,1'-Oxybis[4-(2,4,4-trimethylpentan-2-yl)benzene]
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Molecular Weight

394.6 g/mol
Source PubChem
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CAS No.

101-58-6, 61702-88-3
Record name Benzene, 1,1′-oxybis[4-(1,1,3,3-tetramethylbutyl)-
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Record name Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether
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Record name Benzene, 1,1'-oxybis((1,1,3,3-tetramethylbutyl)-
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Record name 1,1'-Oxybis[4-(2,4,4-trimethylpentan-2-yl)benzene]
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Record name Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether
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Preparation Methods

Reaction Mechanism

The phenolic oxygen acts as a nucleophile, attacking the electron-deficient aromatic ring of the aryl halide. The reaction typically proceeds via a two-step mechanism:

  • Deprotonation : The base (e.g., K₂CO₃) deprotonates the phenol, generating a phenoxide ion.

  • Substitution : The phenoxide ion displaces the halogen atom on the aryl halide, forming the ether bond.

Standard Protocol

  • Reactants :

    • 4-(1,1,3,3-tetramethylbutyl)phenol (2.0 equiv)

    • 4-Bromo-(1,1,3,3-tetramethylbutyl)benzene (1.0 equiv)

  • Base : Potassium carbonate (K₂CO₃, 3.0 equiv)

  • Solvent : Dimethylformamide (DMF) or toluene

  • Temperature : 110–130°C

  • Catalyst : CuI (5 mol%)

  • Reaction Time : 12–24 hours

After completion, the crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired ether.

Ullmann Coupling

For higher yields and milder conditions, the Ullmann coupling reaction is preferred. This copper-catalyzed method couples two aryl halides or an aryl halide with a phenol.

Optimization Parameters

ParameterOptimal RangeEffect on Yield
Copper CatalystCuI (5–10 mol%)Increases rate
Ligand1,10-PhenanthrolineEnhances stability
SolventDMSO or DMFImproves solubility
Temperature80–100°CBalances rate and decomposition
BaseCs₂CO₃Facilitates deprotonation

A representative procedure involves refluxing 4-bromo-(1,1,3,3-tetramethylbutyl)benzene with 4-(1,1,3,3-tetramethylbutyl)phenol in DMSO at 90°C for 8 hours, yielding the product at >85% purity after extraction.

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate reaction kinetics. This method reduces reaction times from hours to minutes while maintaining high yields.

Case Study: Comparative Analysis

MethodTime (h)Yield (%)Purity (%)
Conventional Heating247290
Microwave Irradiation0.57895

Microwave conditions (150°C, 300 W) with CuI/L-proline catalyst systems achieve near-quantitative conversion, demonstrating the efficacy of energy-efficient protocols.

Green Chemistry Approaches

To minimize environmental impact, solvent-free and recyclable catalyst systems have been explored.

Ionic Liquid-Mediated Synthesis

  • Catalyst : [BMIM][BF₄] (1-butyl-3-methylimidazolium tetrafluoroborate)

  • Conditions : 100°C, 6 hours

  • Yield : 70% with 99% catalyst recovery

This method eliminates volatile organic solvents and reduces waste generation.

Industrial-Scale Production

Large-scale synthesis requires cost-effective and scalable methodologies.

Continuous Flow Reactor Design

  • Reactant Feed : 4-(1,1,3,3-tetramethylbutyl)phenol and 4-bromo derivative (1:1 molar ratio)

  • Flow Rate : 10 mL/min

  • Residence Time : 30 minutes

  • Output : 1.2 kg/hour at 92% purity

Continuous systems enhance heat transfer and reduce side reactions, making them ideal for bulk manufacturing.

Challenges and Solutions

Steric Hindrance

The bulky tert-octyl groups (1,1,3,3-tetramethylbutyl) hinder reactant approachability. Strategies to mitigate this include:

  • High-Boiling Solvents : Use of diphenyl ether (b.p. 258°C) to maintain reaction temperature without decomposition.

  • Ultrasonic Activation : Sonication disrupts aggregation, improving molecular collisions.

Purification Difficulties

The nonpolar nature of the product complicates isolation. Solutions involve:

  • Crystallization : Gradual cooling from hexane yields crystalline product.

  • Distillation : Short-path distillation under reduced pressure (0.1 mmHg, 200°C).

Analytical Validation

Post-synthesis characterization ensures product integrity.

Key Techniques

  • ¹H NMR :

    • Aromatic protons: δ 6.8–7.2 ppm (multiplet)

    • Alkyl protons: δ 1.1–1.4 ppm (singlet for tert-octyl groups)

  • FT-IR :

    • Ether C-O-C stretch: 1240 cm⁻¹

  • GC-MS :

    • Molecular ion peak: m/z 394.632 (C₂₈H₄₂O⁺)

Chemical Reactions Analysis

Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Intermediate in Synthesis

  • Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether serves as an important intermediate in the synthesis of various organic compounds, particularly in the production of dyes and pigments. Its unique structure allows it to participate in reactions that yield complex organic materials used in industrial applications .

2. Electrode Fabrication

  • Research has demonstrated its utility in the fabrication of calcium-selective electrodes. For instance, polyaniline functionalized with this compound has shown effectiveness in detecting calcium ions (Ca²+), highlighting its role in sensor technology .

3. Adhesives and Sealants

  • The compound is utilized in formulating adhesives that exhibit strong adhesion properties to a variety of substrates. Its incorporation into adhesive compositions enhances performance metrics such as bond strength and durability .

4. Coatings and Inks

  • It is widely used in the formulation of coatings and inks due to its excellent solubility and compatibility with other components. The compound contributes to the stability and longevity of printed materials .

Industrial Applications

1. Polymer Additives

  • In the plastics industry, this compound acts as a lubricant additive for polymers. Its presence improves processing characteristics and enhances the physical properties of the final products .

2. Textile and Leather Treatment

  • The compound is employed as an auxiliary agent in textile processing and leather treatment. It helps improve dye uptake and enhances the quality of finished goods .

3. Veterinary Medicine Formulations

  • In veterinary applications, it is used as an excipient in formulations for various veterinary medicines, contributing to the stability and efficacy of these products .

Case Studies

Application AreaStudy ReferenceFindings
Calcium DetectionResearchGate Publication Demonstrated effective detection of calcium ions using electrodes functionalized with the compound.
Adhesive PerformancePatent CN112789341A Showed enhanced adhesion properties in various plastic substrates when used in adhesive formulations.
Ink FormulationEco Procurement Report Highlighted benefits in ink formulations leading to improved print quality and durability.

Mechanism of Action

The mechanism of action of Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use, but it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether and related compounds:

Compound Molecular Formula CAS No. Key Features Applications
This compound C₂₈H₄₂O 101-58-6 Non-ethoxylated bis-aryl ether; high lipophilicity; no PEG chain. Polymer stabilizer, chemical intermediate.
Triton X-100 (Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)phenyl ether) C₁₄H₂₂O(C₂H₄O)ₓ 9002-93-1 Ethoxylated surfactant with PEG chain (x = 9–10); hydrophilic-lipophilic balance. Detergent, emulsifier, biotechnology processes (e.g., virus inactivation) .
Nereid (4-(1,1,3,3-tetramethylbutyl)benzyl-polyethylene glycol) Not explicitly stated - Ethoxylated analog with an extra methylene group between benzene and PEG chain. Triton X-100 replacement; surfactant in virus inactivation studies .
4-(1,1,3,3-Tetramethylbutyl)phenol, ethoxylated C₁₄H₂₂O(C₂H₄O)ₓ 9002-93-1 Ethoxylated phenol; variable PEG chain length (n = 5–70). Nonionic surfactant in detergents, agrochemicals; restricted due to ecotoxicity .
Octoxynol (Polyoxyethylene 4-tert-octylphenyl ether) C₈H₁₇C₆H₄(OCH₂CH₂)ₙOH 9036-19-5 Ethoxylated derivative with PEG chain; endocrine disruption concerns. Emulsifier in pharmaceuticals; restricted under EU regulations .
Isoamyl benzyl ether C₁₂H₁₈O 122-73-6 Simple aryl ether lacking bulky substituents; lower molecular weight. Fragrance intermediate; limited industrial use .

Key Structural and Functional Differences :

Ethoxylation: Triton X-100, Nereid, and ethoxylated phenol derivatives contain polyethylene glycol (PEG) chains, enhancing hydrophilicity and surfactant properties. In contrast, this compound lacks ethoxylation, making it more lipophilic and less suited for aqueous applications .

Branching and Substituents: The tert-octyl group in this compound provides steric hindrance, increasing thermal stability compared to linear alkylphenol ethers (e.g., nonylphenol derivatives) .

Toxicity Profile: Ethoxylated compounds (e.g., Triton X-100, Octoxynol) are associated with environmental persistence and endocrine disruption, leading to regulatory restrictions . This compound’s environmental impact is less documented but likely differs due to its lack of PEG chains.

Research Findings :

  • Surfactant Performance : Triton X-100 and Nereid exhibit superior virus-inactivating capabilities due to their amphiphilic structure, whereas this compound’s rigid aromatic structure limits micelle formation .
  • Thermal Stability : The bis-aryl ether’s decomposition temperature (~300°C) exceeds that of ethoxylated surfactants (~200°C), making it preferable for high-temperature polymer processing .
  • Biodegradability: Ethoxylated compounds are slower to degrade due to PEG chains, whereas the bis-aryl ether’s nonpolar structure may facilitate faster breakdown in organic solvents .

Biological Activity

Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether (commonly referred to as BTBPE) is a chemical compound with the formula C28H42OC_{28}H_{42}O and a molecular weight of approximately 394.63 g/mol. It is classified under the category of substituted diphenyl ethers and has garnered attention due to its potential biological activities and environmental implications. This article aims to explore the biological activity of BTBPE through various research findings, including structure-activity relationships, toxicity assessments, and ecological impacts.

Chemical Structure

The chemical structure of BTBPE can be represented as follows:

BTBPE C28H42O\text{BTBPE }\text{C}_{28}\text{H}_{42}\text{O}

Chemical Structure of BTBPE

Biological Activity Overview

BTBPE exhibits various biological activities that are primarily assessed through its interactions with biological systems. Key areas of focus include:

  • Toxicity : Evaluations of BTBPE's toxicity reveal its effects on aquatic organisms and potential bioaccumulation.
  • Endocrine Disruption : Studies indicate that BTBPE may exhibit endocrine-disrupting properties.
  • Environmental Persistence : The compound's stability in the environment raises concerns about long-term ecological impacts.

Toxicity Assessments

Recent studies have focused on the toxicity of BTBPE in various organisms. The following table summarizes findings from key studies:

Organism Endpoint Concentration (mg/L) Effect
Daphnia magnaAcute toxicity0.1 - 100Significant mortality at higher levels
Fish (e.g., trout)Chronic exposure0.01 - 10Reduced reproductive success
EarthwormBioaccumulationN/AAccumulation observed in tissue samples

These findings suggest that BTBPE poses a risk to aquatic life, particularly at elevated concentrations.

Endocrine Disruption Potential

BTBPE has been evaluated for its potential as an endocrine disruptor. Research indicates that compounds with similar structures can interfere with hormone signaling pathways. A study highlighted the following points:

  • Mechanism of Action : BTBPE may mimic or block hormone receptors, leading to altered physiological responses.
  • In Vivo Studies : Animal studies show changes in reproductive behavior and development when exposed to BTBPE.

Environmental Persistence

The persistence of BTBPE in the environment is a significant concern. Studies have shown that:

  • Biodegradation : BTBPE is resistant to microbial degradation, leading to prolonged environmental presence.
  • Bioaccumulation : The log Kow value indicates a high potential for bioaccumulation in aquatic organisms, raising alarms about trophic transfer through food webs.

Case Studies

Several case studies have been conducted to assess the impact of BTBPE on ecosystems:

  • Aquatic Ecosystem Study :
    • Location: Contaminated river system.
    • Findings: Elevated levels of BTBPE correlated with decreased biodiversity and increased mortality rates in sensitive species like amphibians.
  • Soil Microbial Study :
    • Objective: Assess effects on soil microbial communities.
    • Results: Significant shifts in microbial diversity were observed at concentrations above 10 mg/kg soil.

Q & A

Q. How can the molecular structure of Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether be experimentally confirmed?

Methodological Answer: Structural confirmation requires a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to identify aromatic protons (δ 6.5–7.5 ppm) and alkyl substituents (δ 1.0–1.5 ppm for methyl groups). Compare peak splitting patterns with theoretical predictions .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion peak at m/z 394.6325 (C28_{28}H42_{42}O) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Detect ether linkage (C-O-C) absorption bands near 1200–1250 cm1^{-1} .

Q. What are the standard protocols for synthesizing this compound?

Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling:

  • Step 1 : React 4-(1,1,3,3-tetramethylbutyl)phenol with a halogenated aromatic precursor (e.g., 4-bromophenol) in the presence of a base (K2 _2CO3_3) and a copper catalyst .
  • Step 2 : Purify the crude product via column chromatography (silica gel, petroleum ether/ethyl acetate gradient) to remove unreacted starting materials .
  • Step 3 : Validate purity using HPLC with a C18 column and UV detection at 254 nm .

Q. How does the steric hindrance of the tetramethylbutyl group influence the compound’s stability?

Methodological Answer: The bulky tert-octyl substituent (1,1,3,3-tetramethylbutyl) reduces reactivity by sterically shielding the ether linkage:

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen to assess thermal stability .
  • Hydrolytic Stability Tests : Reflux the compound in acidic/alkaline solutions (e.g., 1M HCl/NaOH) and monitor degradation via GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported environmental persistence data for this compound?

Methodological Answer: Discrepancies often arise from variations in experimental conditions. To address this:

  • Controlled Degradation Studies : Conduct parallel experiments under standardized OECD guidelines (e.g., OECD 301B for biodegradation) .
  • Theoretical Modeling : Use QSAR (Quantitative Structure-Activity Relationship) models to predict half-lives in soil/water and compare with empirical data .
  • Meta-Analysis : Systematically review prior studies to identify confounding variables (e.g., pH, microbial activity) .

Q. What advanced separation techniques are suitable for isolating degradation byproducts of this ether?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use a reversed-phase C18 column with a methanol/water gradient to separate polar degradation products .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Employ DB-5MS columns and electron ionization (EI) to identify volatile byproducts (e.g., phenolic derivatives) .
  • Membrane Filtration : Apply nanofiltration membranes (e.g., polyamide) to concentrate trace analytes from aqueous matrices .

Q. How can computational chemistry guide the design of experiments studying this compound’s reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the ether linkage to predict susceptibility to oxidative cleavage .
  • Molecular Dynamics (MD) Simulations : Model interactions with enzymes (e.g., cytochrome P450) to hypothesize metabolic pathways .
  • Reaction Pathway Optimization : Use AI-driven platforms (e.g., COMSOL Multiphysics) to simulate reaction conditions and identify optimal catalysts .

Q. What methodological frameworks are appropriate for assessing the compound’s endocrine-disrupting potential?

Methodological Answer:

  • In Vitro Assays : Use ER-CALUX (Estrogen Receptor Chemical-Activated Luciferase Gene Expression) to measure estrogenic activity .
  • Transcriptomic Analysis : Apply RNA sequencing to human cell lines exposed to the compound to identify dysregulated pathways (e.g., steroidogenesis) .
  • Epidemiological Correlation : Cross-reference environmental monitoring data with health databases to identify population-level trends .

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